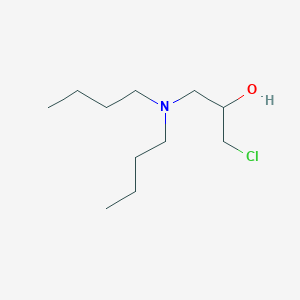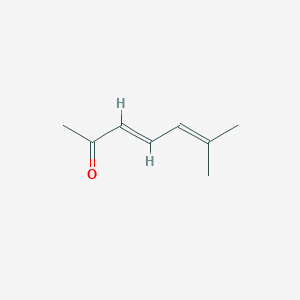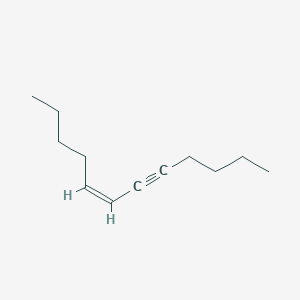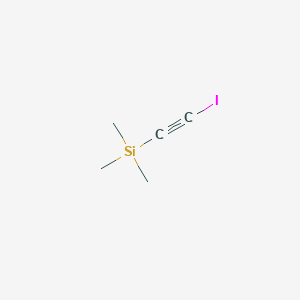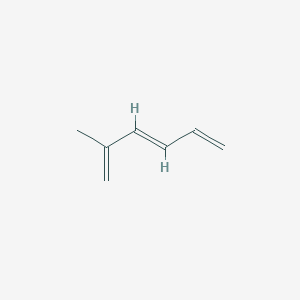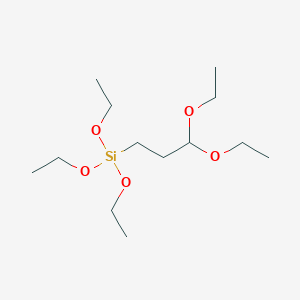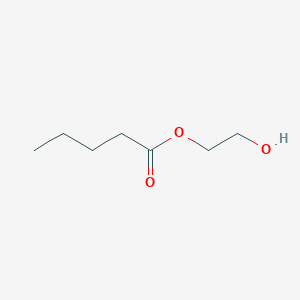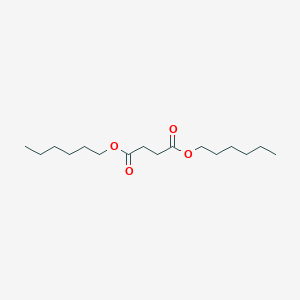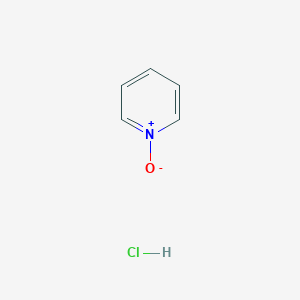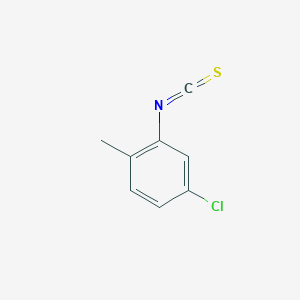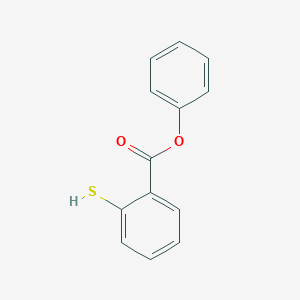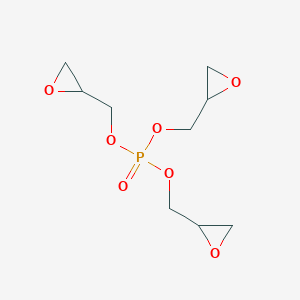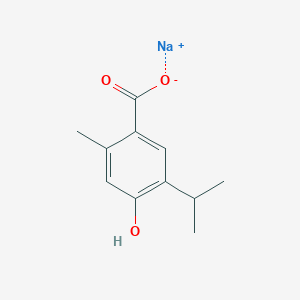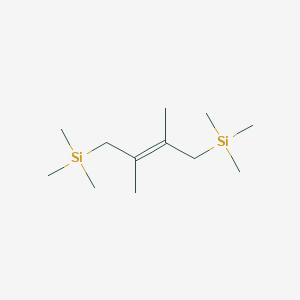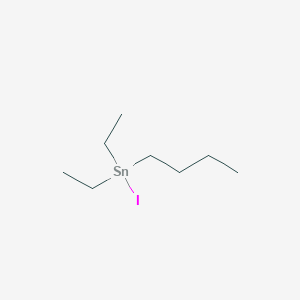
Stannane, butyldiethyliodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, butyldiethyliodo- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of stannane, which is a type of organotin compound that contains a tin atom bonded to a carbon atom. Butyldiethyliodo- refers to the presence of two different alkyl groups, butyl and ethyl, as well as an iodine atom in the molecule. In
Wirkmechanismus
The mechanism of action of stannane, butyldiethyliodo- is not fully understood, but it is believed to involve the transfer of the iodine atom to a nucleophile, such as an organic molecule. This transfer results in the formation of a carbon-iodine bond, which can then be used in various reactions.
Biochemische Und Physiologische Effekte
Stannane, butyldiethyliodo- has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic. However, as with any chemical compound, caution should be exercised when handling this substance.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of stannane, butyldiethyliodo- is its versatility as a reagent in various reactions. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation is that it can be difficult to handle due to its sensitivity to air and moisture.
Zukünftige Richtungen
There are many potential future directions for research involving stannane, butyldiethyliodo-. One area of interest is the development of new synthetic methods using this compound. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this substance. Finally, stannane, butyldiethyliodo- could potentially be used in the development of new drugs or other therapeutic agents.
Synthesemethoden
The synthesis of stannane, butyldiethyliodo- involves the reaction of butyltin chloride with diethyl iodide in the presence of a reducing agent, such as sodium borohydride. This reaction results in the formation of the desired compound, which can be purified using various techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Stannane, butyldiethyliodo- has been used in a variety of scientific research applications, particularly in the field of organic synthesis. This compound can be used as a reagent in various reactions, such as the Stille coupling reaction, which involves the formation of carbon-carbon bonds. Additionally, stannane, butyldiethyliodo- has been used in the synthesis of various natural products, such as alkaloids and terpenes.
Eigenschaften
CAS-Nummer |
17563-48-3 |
|---|---|
Produktname |
Stannane, butyldiethyliodo- |
Molekularformel |
C8H19ISn |
Molekulargewicht |
360.85 g/mol |
IUPAC-Name |
butyl-diethyl-iodostannane |
InChI |
InChI=1S/C4H9.2C2H5.HI.Sn/c1-3-4-2;2*1-2;;/h1,3-4H2,2H3;2*1H2,2H3;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
OLWNHKCECDKZQZ-UHFFFAOYSA-M |
SMILES |
CCCC[Sn](CC)(CC)I |
Kanonische SMILES |
CCCC[Sn](CC)(CC)I |
Andere CAS-Nummern |
17563-48-3 |
Synonyme |
Butyldiethyliodostannane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



